molecular formula C21H15NO6S B2679083 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate CAS No. 433320-95-7

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate

Cat. No.: B2679083
CAS No.: 433320-95-7
M. Wt: 409.41
InChI Key: BXRHEALKBSHTBT-PKNBQFBNSA-N
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Description

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a complex organic compound that features a methoxy group, a thiophene ring, and a nitrobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Esterification: The phenyl group is esterified with 4-nitrobenzoic acid using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions, often using methyl iodide and a base like potassium carbonate.

    Final Coupling: The thiophene derivative is coupled with the esterified phenyl compound under conditions that promote the formation of the enoyl linkage, typically using a base such as sodium hydride in an aprotic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amino derivatives of the nitrobenzoate ester.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro group makes it a candidate for bio-reductive activation in hypoxic cells.

Medicine

Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, anti-cancer, and antimicrobial properties. The thiophene ring is known for its biological activity, and the nitrobenzoate ester can enhance cellular uptake.

Industry

In industry, this compound can be used in the development of new materials, such as polymers with specific electronic properties. Its structural components make it suitable for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy group and the nitrobenzoate ester in 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate makes it unique. The methoxy group can enhance solubility and bioavailability, while the nitrobenzoate ester can provide specific reactivity in biological systems.

Biological Activity

5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a thiophene ring, and a nitrobenzoate moiety. Its molecular formula can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}NO4_4S
  • Molecular Weight : Approximately 315.36 g/mol

Anticancer Activity

Recent studies have indicated that nitrobenzoate derivatives exhibit significant anticancer properties. One study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, nitrobenzoate-derived compounds have been shown to suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

Antiangiogenic Effects

The antiangiogenic potential of nitrobenzoate derivatives has been highlighted in recent research. A study involving zebrafish embryos revealed that a related nitrobenzoate compound significantly disrupted vascular development by impairing endothelial cell migration and proliferation. This effect was attributed to the disruption of VEGF/VEGFR2 signaling pathways, which are crucial for angiogenesis . The implications of these findings suggest that this compound could serve as a novel antiangiogenic agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to reduced tumor cell viability .
  • Disruption of Signaling Pathways : The interference with VEGF signaling pathways is a critical mechanism for its antiangiogenic effects. By inhibiting these pathways, the compound may prevent the formation of new blood vessels that supply nutrients to tumors .
  • Induction of Apoptosis : Nitrobenzoate derivatives have been linked to the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Study on Nitrobenzoate Derivatives

A detailed study on nitrobenzoate-derived compounds revealed their efficacy in inhibiting tumor growth in vivo. The study utilized mouse models to assess the impact of these compounds on tumor size and metastasis. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions .

Comparative Analysis Table

Compound NameMolecular Weight (g/mol)Anticancer ActivityAntiangiogenic Activity
Compound X8315.36Inhibits proliferation in cancer cellsDisrupts VEGF signaling
5-Methoxy...315.36Potentially similar effectsExpected based on structure

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S/c1-27-16-8-10-18(19(23)11-9-17-3-2-12-29-17)20(13-16)28-21(24)14-4-6-15(7-5-14)22(25)26/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRHEALKBSHTBT-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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